molecular formula C17H10ClF3N2O2 B2487805 8-chloro-4-hydroxy-N-(2-(trifluoromethyl)phenyl)quinoline-3-carboxamide CAS No. 951964-78-6

8-chloro-4-hydroxy-N-(2-(trifluoromethyl)phenyl)quinoline-3-carboxamide

Cat. No. B2487805
CAS RN: 951964-78-6
M. Wt: 366.72
InChI Key: OPQQDJRMYYRBKL-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of quinoline derivatives, including those similar to "8-chloro-4-hydroxy-N-(2-(trifluoromethyl)phenyl)quinoline-3-carboxamide," involves complex chemical processes. For instance, a related compound, 3,7-dichloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)quinoline-8-carboxamide, was synthesized using the active substructure splicing method, combining chloro-substituted quinoline and substituted amide moieties. This compound showed potential as a novel pesticide compound (Deng et al., 2021).

Molecular Structure Analysis The molecular structure of quinoline derivatives is typically characterized using spectroscopic methods such as 1H, 13C NMR, FTIR, high-resolution mass spectra, and X-ray diffraction analysis. For example, the crystal structure analysis of tasquinimod, a quinoline-3-carboxamide derivative, revealed the molecule's conformation and interactions within the crystal structure, providing insight into its chemical behavior (Akinboye et al., 2014).

Chemical Reactions and Properties Quinoline-3-carboxamide derivatives undergo various chemical reactions that define their reactivity and functional applications. For instance, the synthesis and reactivity of laquinimod, another quinoline-3-carboxamide, involved aminolysis and solvolysis reactions, highlighting the compound's reactivity and potential for decomposition into ketene (Jansson et al., 2006).

Physical Properties Analysis The physical properties of quinoline derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. While specific data on "8-chloro-4-hydroxy-N-(2-(trifluoromethyl)phenyl)quinoline-3-carboxamide" are not provided, related studies on compounds like tasquinimod offer insights into how these properties might be analyzed and interpreted.

Chemical Properties Analysis The chemical properties of quinoline derivatives, including acidity, basicity, reactivity with other compounds, and potential for forming complexes, are key to understanding their behavior in chemical reactions and potential applications. For example, the reaction of phenyltrifluorosilane with 8-hydroxy-quinoline derivatives led to new heterocyclic compounds, illustrating the versatile reactivity of quinoline-based compounds (VoronkovMikhail et al., 2005).

Mechanism of Action

The mechanism of action of this compound is not known, as it would depend on its biological targets. Many quinoline derivatives have biological activity and are used as pharmaceuticals .

properties

IUPAC Name

8-chloro-4-oxo-N-[2-(trifluoromethyl)phenyl]-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF3N2O2/c18-12-6-3-4-9-14(12)22-8-10(15(9)24)16(25)23-13-7-2-1-5-11(13)17(19,20)21/h1-8H,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQQDJRMYYRBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-4-hydroxy-N-[2-(trifluoromethyl)phenyl]quinoline-3-carboxamide

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